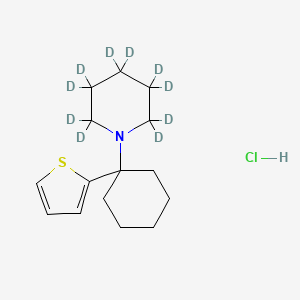
Tenocyclidine-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenocyclidine-d10 Hydrochloride is a dissociative anesthetic drug with stimulant and hallucinogenic effects. It is a deuterated form of Tenocyclidine, which is more potent than phencyclidine. This compound is classified under Schedule I due to its high potential for abuse and lack of accepted medical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tenocyclidine-d10 Hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 1-(2-thienyl)cyclohexylamine, which is then reacted with piperidine to form Tenocyclidine. The deuterated form, Tenocyclidine-d10, is obtained by using deuterated reagents in the synthesis process. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tenocyclidine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Tenocyclidine-d10 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of dissociative anesthetics.
Biology: It is used in research to understand the effects of dissociative anesthetics on biological systems.
Medicine: It is used in preclinical studies to investigate potential therapeutic applications of dissociative anesthetics.
Industry: It is used in the development of new anesthetic drugs and in the study of drug interactions
Wirkmechanismus
Tenocyclidine-d10 Hydrochloride acts primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and blocks the activity of the receptor, preventing the transmission of pain signals. Additionally, it has a high affinity for the dopamine transporter and the nicotinic acetylcholine receptor, contributing to its stimulant and hallucinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): Similar in effects but less potent.
Ketamine: Another dissociative anesthetic with similar effects but different binding properties.
Dizocilpine (MK-801): A potent NMDA receptor antagonist with similar effects
Uniqueness
Tenocyclidine-d10 Hydrochloride is unique due to its high potency and specific binding properties. It has a higher affinity for the NMDA receptor compared to similar compounds, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C15H24ClNS |
|---|---|
Molekulargewicht |
295.9 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-(1-thiophen-2-ylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NS.ClH/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16;/h7-8,13H,1-6,9-12H2;1H/i2D2,5D2,6D2,11D2,12D2; |
InChI-Schlüssel |
IIPLEZRBGQCZMF-YSVDEZPHSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


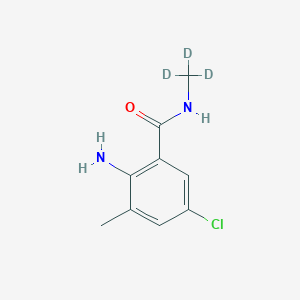
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
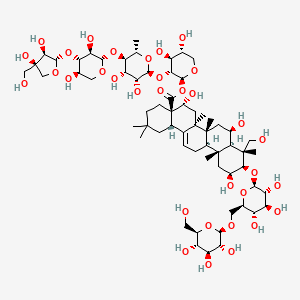
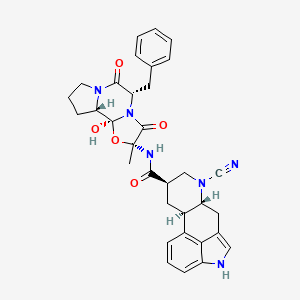

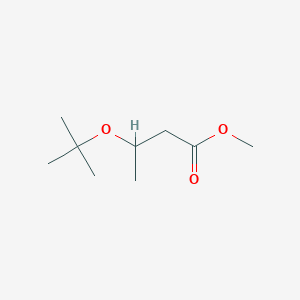
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
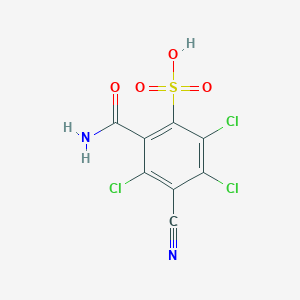
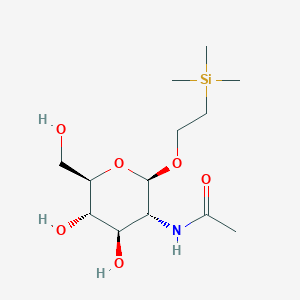

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)



